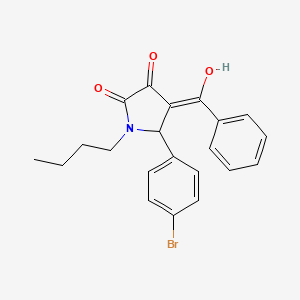
4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BB-1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one acts by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDACs have been found to be overexpressed in cancer cells, leading to the suppression of tumor suppressor genes. By inhibiting HDACs, 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can restore the expression of tumor suppressor genes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis and reduce oxidative stress. In addition, 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for HDAC inhibition. This allows for targeted inhibition of HDACs without affecting other cellular processes. However, one limitation of using 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
Future research on 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one could focus on its potential as a combination therapy with other cancer treatments. In addition, further studies could investigate the effects of 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one on other cellular processes, such as DNA repair and cell signaling pathways. Finally, the development of more soluble forms of 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one could improve its potential for use in clinical settings.
Synthesis Methods
The synthesis of 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromobenzophenone and 1-bromo-3-butene in the presence of a base, followed by a cyclization reaction with hydroxylamine hydrochloride. The resulting product is then treated with acetic anhydride to obtain 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. This synthesis method has been optimized to achieve a high yield of 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one with high purity.
Scientific Research Applications
4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential application in cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-benzoyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential as an anti-inflammatory agent and for its ability to reduce oxidative stress.
properties
IUPAC Name |
(4Z)-5-(4-bromophenyl)-1-butyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO3/c1-2-3-13-23-18(14-9-11-16(22)12-10-14)17(20(25)21(23)26)19(24)15-7-5-4-6-8-15/h4-12,18,24H,2-3,13H2,1H3/b19-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZKPXLOZQFZAX-ZPHPHTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide](/img/structure/B5315375.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile](/img/structure/B5315390.png)
![N-(5-bromo-2-pyridinyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5315401.png)
![1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine](/img/structure/B5315404.png)
![4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5315406.png)
![3-[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5315413.png)
![(7R,8aS)-7-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5315419.png)
![5-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5315422.png)
![(1S,5R,11aS)-3-[6-isopropyl-2-(trifluoromethyl)pyrimidin-4-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5315428.png)
![3-butyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5315434.png)
![N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5315441.png)
![N-benzyl-1-{3-[(2-butylpyrrolidin-1-yl)carbonyl]isoxazol-5-yl}-N-methylmethanamine](/img/structure/B5315448.png)
![[1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B5315465.png)